1-(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core and a methoxyphenyl urea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazolopyrimidine ring. Reagents such as hydrazine and formamide are often used under controlled conditions.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions. This may involve the use of reagents like methyl iodide and sodium hydroxide.
Coupling with Methoxyphenyl Urea: The final step involves coupling the triazolopyrimidine core with methoxyphenyl urea. This is typically achieved through a condensation reaction using reagents like carbonyldiimidazole (CDI) or other coupling agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA has a wide range of scientific research applications, including:
Chemistry: It is used as a reactant in the synthesis of various complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: It may inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Interaction with Receptors: The compound may bind to specific receptors, modulating cellular signaling pathways.
DNA/RNA Interactions: It may interact with nucleic acids, affecting gene expression and replication processes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine: This compound shares the triazolopyrimidine core but lacks the methoxyphenyl urea moiety.
5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-ol: Similar to the above compound, it has a similar core structure but different functional groups.
Uniqueness
3-{7-HYDROXY-5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL}-1-(3-METHOXYPHENYL)UREA is unique due to the presence of both the triazolopyrimidine core and the methoxyphenyl urea moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C14H14N6O3 |
---|---|
Molecular Weight |
314.30 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-3-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)urea |
InChI |
InChI=1S/C14H14N6O3/c1-8-11(12(21)20-13(17-8)15-7-16-20)19-14(22)18-9-4-3-5-10(6-9)23-2/h3-7H,1-2H3,(H,15,16,17)(H2,18,19,22) |
InChI Key |
KUUAVEABFVRWKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)NC(=O)NC3=CC(=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.